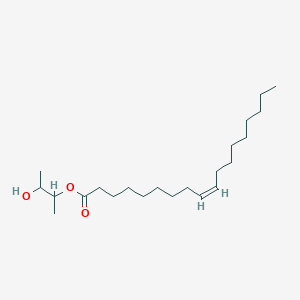
3-Hydroxybutan-2-yl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybutan-2-yl oleate is an ester compound formed from the reaction between 3-hydroxybutan-2-ol and oleic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxybutan-2-yl oleate typically involves the esterification of 3-hydroxybutan-2-ol with oleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of biocatalysts, such as lipases, can be explored to achieve a more environmentally friendly synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxybutan-2-yl oleate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution reaction.
Major Products
Oxidation: The major products include 3-oxobutan-2-yl oleate or 3-carboxybutan-2-yl oleate.
Reduction: The major product is 3-hydroxybutan-2-yl alcohol.
Substitution: The major products include various esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxybutan-2-yl oleate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It can be used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions.
Industry: It is used as an emulsifier and surfactant in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-hydroxybutan-2-yl oleate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 3-hydroxybutan-2-ol and oleic acid. These products can then participate in various metabolic pathways, affecting cellular processes such as lipid metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybutan-2-yl acetate: An ester formed from 3-hydroxybutan-2-ol and acetic acid.
3-Hydroxybutan-2-yl propionate: An ester formed from 3-hydroxybutan-2-ol and propionic acid.
3-Hydroxybutan-2-yl butyrate: An ester formed from 3-hydroxybutan-2-ol and butyric acid.
Uniqueness
3-Hydroxybutan-2-yl oleate is unique due to the presence of the long-chain oleic acid, which imparts distinct physicochemical properties such as hydrophobicity and the ability to form micelles. This makes it particularly useful in applications requiring emulsification and surfactant properties.
Eigenschaften
Molekularformel |
C22H42O3 |
|---|---|
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
3-hydroxybutan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21(3)20(2)23/h11-12,20-21,23H,4-10,13-19H2,1-3H3/b12-11- |
InChI-Schlüssel |
SGPJTPXHPZWSJT-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(C)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13335435.png)
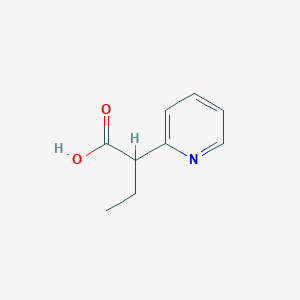
![tert-Butyl 8-amino-1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13335441.png)
![4-Methyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B13335450.png)
![7-Ethyl-3-fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13335453.png)
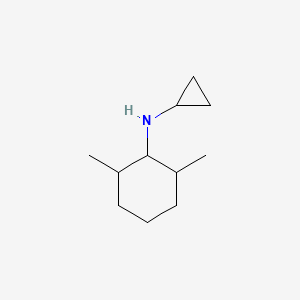
![tert-Butyl 7-((R)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335457.png)
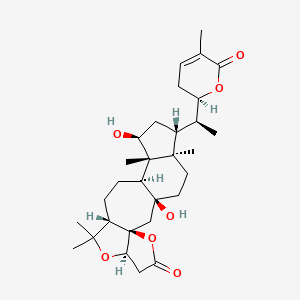

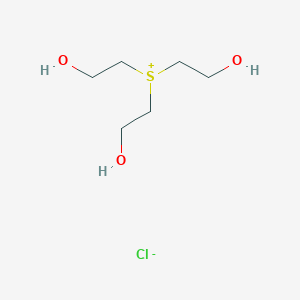
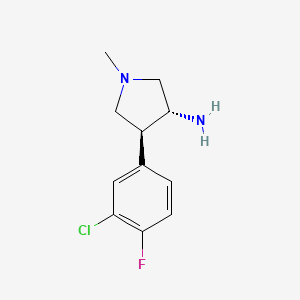
![1-(9-((1R,4R)-4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-7-methyl-8-oxo-8,9-dihydro-7H-purin-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13335496.png)
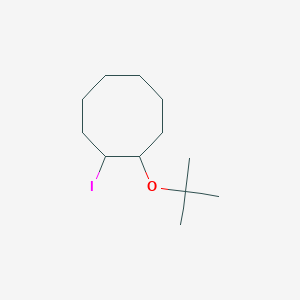
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethan-1-amine](/img/structure/B13335512.png)
